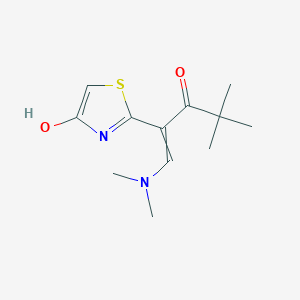

1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one

CAS No.:

Cat. No.: VC15755006

Molecular Formula: C12H18N2O2S

Molecular Weight: 254.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O2S |

|---|---|

| Molecular Weight | 254.35 g/mol |

| IUPAC Name | 1-(dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one |

| Standard InChI | InChI=1S/C12H18N2O2S/c1-12(2,3)10(16)8(6-14(4)5)11-13-9(15)7-17-11/h6-7,15H,1-5H3 |

| Standard InChI Key | GSTOSHFZTISHNL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)C(=CN(C)C)C1=NC(=CS1)O |

Introduction

1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one is a complex organic compound with a molecular formula of C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound belongs to the class of enaminones, which are known for their versatile chemical properties and biological activities. The compound's structure includes a dimethylamino group, a hydroxyl group, and a thiazole ring, contributing to its reactivity and potential applications in various fields.

Chemical Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O2S |

| Molecular Weight | 254.35 g/mol |

| CAS Number | 320424-50-8 |

| Purity | >90% |

Synthesis and Chemical Behavior

The synthesis of 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one typically involves multi-step organic reactions. These steps are often monitored using techniques such as thin-layer chromatography and spectroscopic methods for characterization. The compound's chemical behavior can be explored through various types of reactions, highlighting its potential for further derivatization and synthesis of novel compounds.

Biological Activities and Potential Applications

Research has indicated that enaminone derivatives, including 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one, exhibit significant biological activities. These compounds have been studied for their potential as allosteric modulators of receptors such as γ-aminobutyric acid A (GABAA), indicating a broad spectrum of pharmacological effects. The unique structure and properties of this compound lend it to various applications, including organic synthesis and potential therapeutic uses.

Biological Activity Comparison Table

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one | Dimethylamino group, hydroxyl group, thiazole ring | Potential allosteric modulator of GABAA receptors |

| 5-Methylthiazole | Thiazole ring; methyl group | Antimicrobial |

| 2-Aminoquinoline | Amino group; quinoline ring | Antimalarial |

| 4-Hydroxycoumarin | Hydroxyl group; coumarin structure | Anticoagulant |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume